molecular formula C21H22N4O5S2 B2887434 2-(5-amino-3-(ethylthio)-4-tosyl-1H-pyrazol-1-yl)-N-(benzo[d][1,3]dioxol-5-yl)acetamide CAS No. 1019099-71-8

2-(5-amino-3-(ethylthio)-4-tosyl-1H-pyrazol-1-yl)-N-(benzo[d][1,3]dioxol-5-yl)acetamide

Cat. No. B2887434
CAS RN: 1019099-71-8
M. Wt: 474.55
InChI Key: UUWDJZYJDBOTEI-UHFFFAOYSA-N
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Description

2-(5-amino-3-(ethylthio)-4-tosyl-1H-pyrazol-1-yl)-N-(benzo[d][1,3]dioxol-5-yl)acetamide is a useful research compound. Its molecular formula is C21H22N4O5S2 and its molecular weight is 474.55. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Synthesis

The synthesis and evaluation of various heterocyclic compounds incorporating a thiadiazole moiety, including pyrazole derivatives, have been explored for their potential insecticidal properties against pests like the cotton leafworm, Spodoptera littoralis. This research emphasizes the versatility of pyrazole-acetamide derivatives in developing novel insecticides, showcasing their significance in agricultural sciences and pest management strategies (Fadda et al., 2017).

Coordination Complexes and Antioxidant Activity

Studies on pyrazole-acetamide derivatives have led to the synthesis of novel coordination complexes with metals like Co(II) and Cu(II). These complexes exhibit significant antioxidant activity, highlighting the potential of pyrazole-acetamide derivatives in developing new antioxidant agents. This application is critical for medical and pharmacological research, focusing on mitigating oxidative stress and preventing related diseases (Chkirate et al., 2019).

Antitumor Activity

Research into novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives incorporating pyrazole-acetamide structures has shown promising antitumor activity against various cancer cell lines. These findings are significant for oncological research, offering new avenues for the development of cancer therapeutics and understanding the molecular mechanisms underlying their antitumor effects (Albratty et al., 2017).

Antipsychotic Potential

The synthesis of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, derived from pyrazole-acetamide compounds, has demonstrated antipsychotic-like effects in behavioral animal tests. These compounds, unlike traditional antipsychotics, do not interact with dopamine receptors, suggesting a novel mechanism of action for antipsychotic drug development. This research is crucial for neuropsychiatric drug discovery, providing insights into alternative therapeutic targets and strategies for treating mental health disorders (Wise et al., 1987).

properties

IUPAC Name

2-[5-amino-3-ethylsulfanyl-4-(4-methylphenyl)sulfonylpyrazol-1-yl]-N-(1,3-benzodioxol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O5S2/c1-3-31-21-19(32(27,28)15-7-4-13(2)5-8-15)20(22)25(24-21)11-18(26)23-14-6-9-16-17(10-14)30-12-29-16/h4-10H,3,11-12,22H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUWDJZYJDBOTEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN(C(=C1S(=O)(=O)C2=CC=C(C=C2)C)N)CC(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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